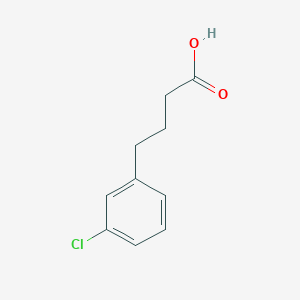

4-(3-chlorophenyl)butanoic Acid

Overview

Description

4-(3-chlorophenyl)butanoic Acid is a chemical compound with the molecular formula C10H11ClO2 . It is a slightly water-soluble hydrophobic γ-amino acid .

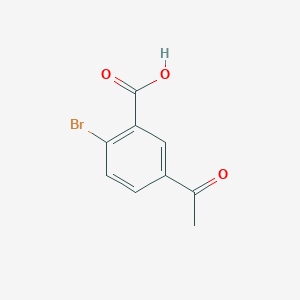

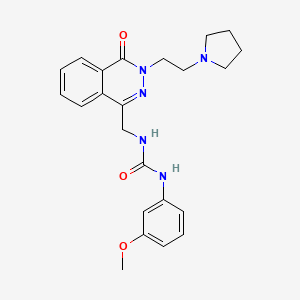

Molecular Structure Analysis

The molecular structure of 4-(3-chlorophenyl)butanoic Acid is characterized by the presence of a carboxylic acid group (-COOH) and a chlorophenyl group attached to a butanoic acid backbone .Physical And Chemical Properties Analysis

4-(3-chlorophenyl)butanoic Acid is a solid at room temperature . It has a molecular weight of 198.65 . The compound is characterized by its infrared (IR) and nuclear magnetic resonance (NMR) spectra .Scientific Research Applications

Photogeneration and Reactivity of Aryl Cations

A study by Protti et al. (2004) explored the photochemistry of chlorophenols, leading to the generation of aryl cations. These cations react with pi nucleophiles, resulting in arylated products. This process demonstrates the potential of using chlorophenols in synthetic organic chemistry for the construction of complex molecules (Protti, Fagnoni, Mella, & Albini, 2004).

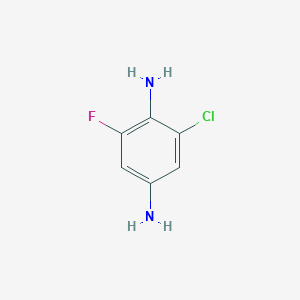

Molecular Structure and Spectral Analysis

Muthu and Paulraj (2012) conducted a detailed study on the molecular structure, vibrational spectra, and electronic properties of 4-amino-3(4-chlorophenyl) butanoic acid. Their research contributes to understanding the compound's chemical properties, which could be useful in developing new materials or in the study of similar compounds (Muthu & Paulraj, 2012).

Catalytic Abatement of Environmental Pollutants

Nair and Kurian (2018) investigated the use of chromium-zinc ferrite nanocomposites for the catalytic abatement of toxic environmental pollutants like chlorophenols. Their work highlights the potential of using advanced materials for environmental remediation, particularly in water treatment processes (Nair & Kurian, 2018).

Removal of Chlorophenols from Aqueous Media

Adeyemi et al. (2020) explored the removal of chlorophenols from wastewater using hydrophobic deep eutectic solvents. This study provides insights into sustainable methods for detoxifying water contaminated with chlorophenols, contributing to safer environmental practices (Adeyemi, Sulaiman, Almazroui, Al-Hammadi, & Alnashef, 2020).

Synergistic Degradation of Toxic Compounds

Hadi et al. (2020) demonstrated the synergistic degradation of 4-chlorophenol in wastewater using a combination of persulfate, oxalic acid, and a heterogeneous Fenton-like system. Their findings offer a novel approach to wastewater treatment by combining different agents to enhance the degradation efficiency of toxic compounds (Hadi, Taheri, Amin, Fatehizadeh, & Aminabhavi, 2020).

Safety and Hazards

properties

IUPAC Name |

4-(3-chlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSCUPNTXJMPCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

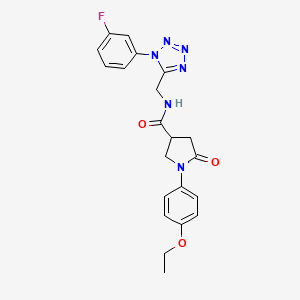

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2957200.png)

![3-{[(1E)-(2-hydroxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2957205.png)

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2957211.png)